Plastoquinol-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

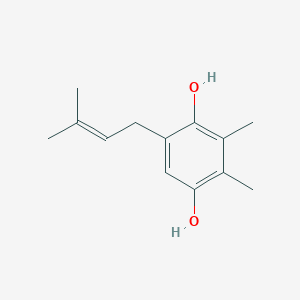

Plastoquinol is a prenyl- or polyprenyl-hydroquinone that results from the reduction of a plastoquinone to the corresponding hydroquinone.

Applications De Recherche Scientifique

Electron Transport and Photosynthesis

Plastoquinol (Plastoquinol-1) plays a crucial role in the electron transport chain of photosynthesis. It acts as an electron carrier between photosystem II (PSII) and the cytochrome b6f complex in the thylakoid membrane of plant cells. Molecular dynamics simulations have revealed multiple channels through which Plastoquinol and its oxidized form, Plastoquinone, enter and leave PSII. This process is essential for the efficient functioning of the photosynthesis machinery (van Eerden et al., 2017).

Photoprotection and Antioxidant Properties

Plastoquinol serves as a chemical quencher of singlet oxygen, a reactive oxygen species formed during high light stress in plants. It is involved in the protection of plant cells from oxidative damage. Studies in Arabidopsis thaliana have demonstrated that Plastoquinol and its oxidation products play a significant role in quenching singlet oxygen and protecting plants from photooxidative stress (Ferretti et al., 2018).

Role in Photooxidative Damage and Plant Tolerance

Research indicates that Plastoquinone-9, closely related to Plastoquinol, is integral to plant tolerance against excess light energy and photooxidative damage. This is evident from studies showing rapid consumption of Plastoquinone-9 in Arabidopsis plants exposed to excess light, indicating its central photoprotective role as an antioxidant (Ksas et al., 2015).

Artificial Photosynthesis Systems

Plastoquinol's function in photosynthesis has inspired the development of bioinspired artificial photosynthesis systems. These systems aim to mimic natural photosynthetic processes, including the reduction of Plastoquinone to Plastoquinol. Such innovations are significant for understanding and harnessing solar energy conversion (Fukuzumi et al., 2020).

Plastid Terminal Oxidase and Stress Responses

Plastoquinol is also involved in the functioning of the plastid terminal oxidase (PTOX), which plays a dual role as both a protective and pro-oxidant function in plants. PTOX oxidizes Plastoquinol, and its activity is linked to plant responses under various abiotic stresses, like high temperatures and light conditions (Krieger-Liszkay & Feilke, 2016).

Propriétés

Nom du produit |

Plastoquinol-1 |

|---|---|

Formule moléculaire |

C13H18O2 |

Poids moléculaire |

206.28 g/mol |

Nom IUPAC |

2,3-dimethyl-5-(3-methylbut-2-enyl)benzene-1,4-diol |

InChI |

InChI=1S/C13H18O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7,14-15H,6H2,1-4H3 |

Clé InChI |

WKFUDLTXRQQGHB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C(=C1C)O)CC=C(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)

![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)